molecular formula C16H14ClFN2O4S B7072459 N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide

N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide

Cat. No.: B7072459
M. Wt: 384.8 g/mol
InChI Key: GGWTYVHQUNPQPJ-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a carbamoyl group, and halogen substitutions

Properties

IUPAC Name

N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c1-8-3-4-10(6-11(8)15(19)21)25(23,24)20-16(22)12-5-9(2)14(18)7-13(12)17/h3-7H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWTYVHQUNPQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the sulfonylation of 3-carbamoyl-4-methylphenylamine with chlorosulfonic acid to form the sulfonyl chloride intermediate.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 2-chloro-4-fluoro-5-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new compounds with different properties.

    Hydrolysis: The amide and sulfonyl groups can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the compound into simpler molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The halogen atoms may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluorobenzamide
  • N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-5-methylbenzamide
  • N-(3-carbamoyl-4-methylphenyl)sulfonyl-4-fluoro-5-methylbenzamide

Uniqueness

Compared to similar compounds, N-(3-carbamoyl-4-methylphenyl)sulfonyl-2-chloro-4-fluoro-5-methylbenzamide is unique due to the specific combination of functional groups and halogen substitutions. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specific applications in medicinal chemistry and material science.

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